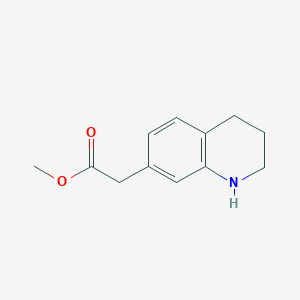

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate

Descripción general

Descripción

“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a chemical compound with the CAS Number: 1332655-50-1 . It has a molecular weight of 205.26 and its IUPAC name is methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate .

Molecular Structure Analysis

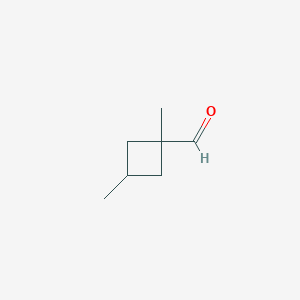

The InChI code for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is 1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Infective Pathogens

THIQ-based compounds, including Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, have shown significant biological activities against various infective pathogens . These compounds can be used to develop new drugs for treating infectious diseases.

Neurodegenerative Disorders

THIQ analogs have been found to be effective against neurodegenerative disorders . This suggests that Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate could potentially be used in the treatment of diseases such as Alzheimer’s, Parkinson’s, and others.

NF-κB Inhibitors

N - (tetrahydroquinolin-1-yl) amide compounds, which are related to Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, can be used as NF-κB inhibitors . This implies that this compound could be useful in anticancer drug research.

Retinoid Nuclear Modulators

These compounds are important agents for the treatment of metabolic and immunological diseases . Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate could potentially be used in the development of these treatments.

Anti-inflammatory Agents

Compounds similar to Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate have been found to have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . This suggests potential applications in the treatment of neuroinflammatory conditions.

Synthetic Chemistry

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, as a THIQ derivative, could be used in synthetic chemistry for constructing the core scaffold of various compounds .

Safety And Hazards

“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the biological activities of related 1,2,3,4-tetrahydroisoquinoline compounds , it may be worthwhile to investigate the potential of this compound in the treatment of various diseases.

Propiedades

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHEXGCRKZAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)

![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)